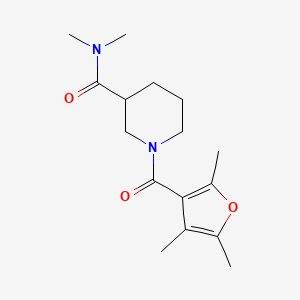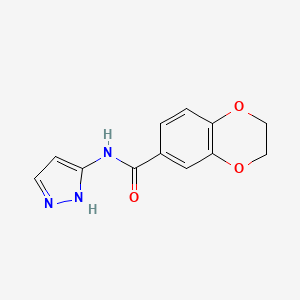![molecular formula C13H21NO4S B7572281 N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine, also known as DOM or STP, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in 1960 by Alexander Shulgin, an American chemist and pharmacologist. DOM has been used in scientific research to study its effects on the central nervous system, as well as its potential therapeutic applications.
Mécanisme D'action
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. It also has affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychedelics, such as LSD and psilocybin. It produces altered states of consciousness, including changes in perception, thought, and emotion. This compound has been reported to induce visual hallucinations, synesthesia, and ego dissolution. It also has stimulant effects, such as increased heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine has several advantages for use in scientific research. It has a long duration of action, lasting up to 24 hours, which allows for extended observation of its effects. It also has a relatively low toxicity and is not known to produce physical dependence. However, there are some limitations to its use. This compound is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also has a high potency and requires careful dosing to avoid adverse effects.
Orientations Futures
There are several potential future directions for research on N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another area of research is the development of new analogs of this compound that may have improved pharmacological properties, such as increased selectivity for specific serotonin receptors. Additionally, further investigation is needed to better understand the mechanism of action of this compound and its interactions with other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine involves the reaction of 2,3-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 2,3-dimethoxyphenethylamine. This intermediate is then reacted with 3-methylsulfonylpropanal to produce this compound.
Applications De Recherche Scientifique
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine has been used in scientific research to study its effects on the central nervous system, particularly its interactions with serotonin receptors. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also investigated the potential therapeutic applications of this compound, such as its use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-17-12-7-4-6-11(13(12)18-2)10-14-8-5-9-19(3,15)16/h4,6-7,14H,5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKFLICQTCKCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxy-5-methylphenyl)methanone](/img/structure/B7572198.png)
![3-[(3,3-Dimethylmorpholin-4-yl)methyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7572206.png)
![Methyl 2-[(2,5-dimethoxybenzoyl)amino]-2-phenylacetate](/img/structure/B7572208.png)
![Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7572226.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7572237.png)
![N-(4-fluorophenyl)-5-[[6-(propan-2-ylamino)purin-9-yl]methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7572251.png)

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)

![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine](/img/structure/B7572282.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B7572290.png)
![Methyl 2-[[2-(2-ethoxyanilino)-2-oxoethyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572297.png)
